molecular formula C18H27N3O B11451173 2,2-dimethyl-N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]propanamide

2,2-dimethyl-N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]propanamide

Cat. No.: B11451173
M. Wt: 301.4 g/mol
InChI Key: UJAXELBVRBMSIK-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-[3-(1-propyl-1H-1,3-benzodiazol-2-yl)propyl]propanamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[3-(1-propyl-1H-1,3-benzodiazol-2-yl)propyl]propanamide typically involves the reaction of N-methyl-o-phenylenediamine with 2-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid in the presence of a 1,3,5-triazine and a tertiary amine . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-[3-(1-propyl-1H-1,3-benzodiazol-2-yl)propyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler benzimidazole compounds.

Scientific Research Applications

2,2-dimethyl-N-[3-(1-propyl-1H-1,3-benzodiazol-2-yl)propyl]propanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[3-(1-propyl-1H-1,3-benzodiazol-2-yl)propyl]propanamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dimethyl-N-[3-(1-propyl-1H-1,3-benzodiazol-2-yl)propyl]propanamide is unique due to its specific benzimidazole structure, which imparts distinct biological and chemical properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C18H27N3O

Molecular Weight

301.4 g/mol

IUPAC Name

2,2-dimethyl-N-[3-(1-propylbenzimidazol-2-yl)propyl]propanamide

InChI

InChI=1S/C18H27N3O/c1-5-13-21-15-10-7-6-9-14(15)20-16(21)11-8-12-19-17(22)18(2,3)4/h6-7,9-10H,5,8,11-13H2,1-4H3,(H,19,22)

InChI Key

UJAXELBVRBMSIK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1CCCNC(=O)C(C)(C)C

Origin of Product

United States

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